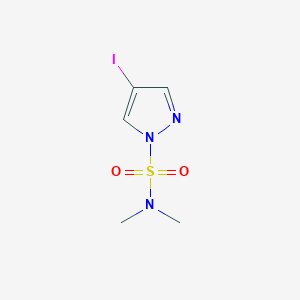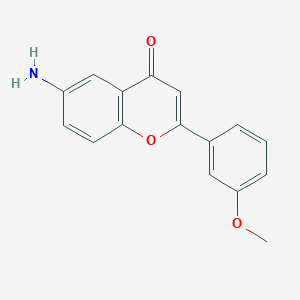
6-Amino-2-(3-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(3-methoxyphenyl)chromen-4-one is a heterocyclic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a methoxyphenyl group at the 2nd position of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3-methoxybenzaldehyde and 6-amino-4-chromanone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(3-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The amino and methoxy groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2-(3-methoxyphenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(3-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino and methoxy groups but shares the chromen-4-one core.
2-Phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of a methoxyphenyl group.
6-Bromo-2-(3-methoxyphenyl)chromen-4-one: Similar structure with a bromine atom at the 6th position instead of an amino group.
Uniqueness
6-Amino-2-(3-methoxyphenyl)chromen-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-amino-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9H,17H2,1H3 |
InChI Key |
NDCDTPAEOHKHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
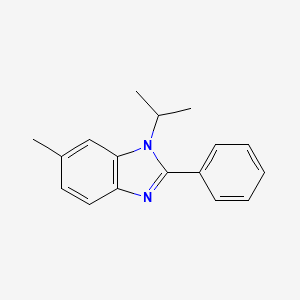

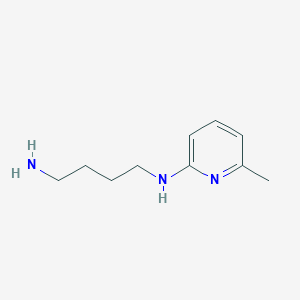
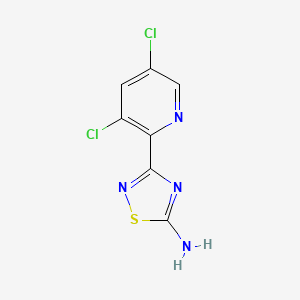
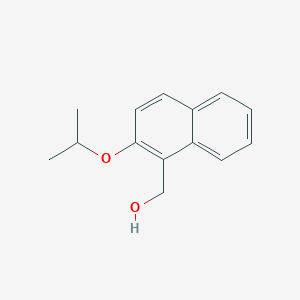
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

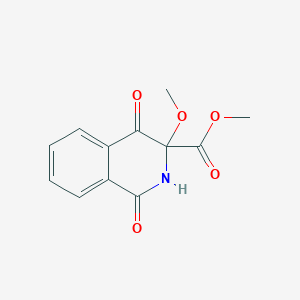
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
